Tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate is a complex organic compound that features a unique structure combining an azetidine ring with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of azetidine derivatives with pyrrolidine intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated derivatives, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate is unique due to its combined azetidine and pyrrolidine rings, which confer distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for developing novel pharmaceuticals and studying complex organic reactions .
Properties
Molecular Formula |
C20H30N2O3 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
tert-butyl 3-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O3/c1-20(2,3)25-19(24)22-11-16(12-22)18-13-21(10-17(18)14-23)9-15-7-5-4-6-8-15/h4-8,16-18,23H,9-14H2,1-3H3 |
InChI Key |
LDICYTJAPWQSEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CN(CC2CO)CC3=CC=CC=C3 |
Origin of Product |
United States |
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